molecular formula C14H16N2O B2386827 3-tert-butyl-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 819793-66-3

3-tert-butyl-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2386827
CAS No.: 819793-66-3
M. Wt: 228.295
InChI Key: JYZCRVHXVAPFRV-UHFFFAOYSA-N
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Description

3-tert-Butyl-1-phenyl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C14H16N2O It features a pyrazole ring substituted with a tert-butyl group at the 3-position, a phenyl group at the 1-position, and an aldehyde group at the 4-position

Preparation Methods

The synthesis of 3-tert-butyl-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 3-tert-butyl-1-phenyl-1H-pyrazole with a formylating agent such as Vilsmeier-Haack reagent (a mixture of DMF and POCl3) to introduce the aldehyde group at the 4-position . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-tert-Butyl-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the aldehyde group or the aromatic rings.

Mechanism of Action

The mechanism by which 3-tert-butyl-1-phenyl-1H-pyrazole-4-carbaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function . The phenyl and tert-butyl groups may contribute to the compound’s overall hydrophobicity, influencing its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

3-tert-Butyl-1-phenyl-1H-pyrazole-4-carbaldehyde can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-tert-butyl-1-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-14(2,3)13-11(10-17)9-16(15-13)12-7-5-4-6-8-12/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZCRVHXVAPFRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C=C1C=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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